6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide is a chemical compound known for its role as an impurity in Colesevelam, a medication used to reduce elevated low-density lipoprotein (LDL) cholesterol in patients with primary hyperlipidemia and to improve glycemic control in patients with type 2 diabetes . This compound is characterized by its unique structure, which includes a decylamino group and a trimethylammonium group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide typically involves the reaction of a decylamine derivative with a trimethylammonium compound under controlled conditions. The reaction is carried out in the presence of hydrobromic acid to facilitate the formation of the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrobromic acid, bromine, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield different brominated organic compounds .
Wissenschaftliche Forschungsanwendungen
6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an impurity marker in the production of Colesevelam.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide involves its interaction with biological molecules, particularly in the context of its role as an impurity in Colesevelam. The compound may interact with cellular membranes and proteins, influencing their function and activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect lipid metabolism and glycemic control pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colesevelam: The primary compound in which 6-(Decylamino)-N,N,N-trimethyl-1-hexanaminium Bromide Hydrobromide is found as an impurity.
Other Quaternary Ammonium Compounds: Similar in structure and function, these compounds also possess a trimethylammonium group and are used in various chemical and biological applications.
Uniqueness
This compound is unique due to its specific structure, which includes a decylamino group and a trimethylammonium group. This structure imparts distinct chemical and biological properties, making it valuable in specific research and industrial applications .
Eigenschaften
Molekularformel |
C19H44Br2N2 |
---|---|
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
6-(decylamino)hexyl-trimethylazanium;bromide;hydrobromide |
InChI |
InChI=1S/C19H43N2.2BrH/c1-5-6-7-8-9-10-11-14-17-20-18-15-12-13-16-19-21(2,3)4;;/h20H,5-19H2,1-4H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
QZSDFHUIVGPKIS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCNCCCCCC[N+](C)(C)C.Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.